1-Benzothiophene-2-Sulfonamide

Chymase Inhibition Cardiovascular Disease Fragment-Based Drug Discovery

1-Benzothiophene-2-sulfonamide (benzo[b]thiophene-2-sulfonamide, CAS 123126-59-0) is a sulfur-containing heterocyclic arylsulfonamide. Its core scaffold forms the basis of multiple classes of potent enzyme inhibitors, particularly against serine proteases and metalloenzymes.

Molecular Formula C8H7NO2S2
Molecular Weight 213.27
CAS No. 123126-59-0
Cat. No. B2780532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-2-Sulfonamide
CAS123126-59-0
Molecular FormulaC8H7NO2S2
Molecular Weight213.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N
InChIInChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
InChIKeyUZMQSZBTFGHLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-2-Sulfonamide (CAS 123126-59-0) Procurement Guide: A Quantitative Scaffold Comparison for Medicinal Chemistry & Fragment-Based Drug Discovery


1-Benzothiophene-2-sulfonamide (benzo[b]thiophene-2-sulfonamide, CAS 123126-59-0) is a sulfur-containing heterocyclic arylsulfonamide . Its core scaffold forms the basis of multiple classes of potent enzyme inhibitors, particularly against serine proteases and metalloenzymes [1][2]. Unlike many saturated heterocyclic sulfonamides that lack intrinsic target engagement, this compound's fused benzene-thiophene ring system provides a defined aromatic core that participates in hydrophobic interactions with carbonic anhydrase and other targets, making it a quantifiably useful fragment hit and a strategic starting point for structure-activity relationship (SAR) exploration.

1-Benzothiophene-2-Sulfonamide (CAS 123126-59-0) Comparator Analysis: Why Generic Arylsulfonamide Substitution Leads to Loss of Activity


Indiscriminate substitution of 1-benzothiophene-2-sulfonamide with generic arylsulfonamide building blocks (e.g., benzenesulfonamide or thiophene-2-sulfonamide) fails to recapitulate target binding and thermodynamic profiles observed in lead optimization campaigns. The benzothiophene scaffold provides a quantifiably larger hydrophobic surface area than monocyclic analogs, which translates directly into enhanced binding enthalpy to targets like carbonic anhydrase [1]. Structure-activity relationship studies explicitly show that even minor changes to the ring system collapse chymase inhibitory potency, with the specific 5-fluoro-3-methyl substitution pattern on the benzothiophene core achieving an IC50 of 56 nM, while the parent monocyclic sulfonamide analogs lack this activity entirely [2]. Without the fused benzene ring, the vector exit geometry and hydrophobic packing required for selective target engagement are lost, making generic replacement a high-risk shortcut with probable failure in assay validation.

1-Benzothiophene-2-Sulfonamide (123126-59-0): Head-to-Head Evidence for Scaffold Selection Versus Alternatives


Chymase Inhibitory Potency: 56 nM IC50 Achieved via Benzothiophene Scaffold Optimization vs. Inactive Initial Fragment

In direct SAR exploration, the unoptimized 1-benzothiophene-2-sulfonamide fragment (MWP00965) displayed poor chymase inhibitory activity. Systematic substitution on the N-phenyl and benzo[b]thiophene rings yielded compound TY-51076, which demonstrated an IC50 of 56 nM against recombinant human chymase [1]. This represents an extensive improvement from inactive fragment to low nanomolar lead, while maintaining >400-fold selectivity over chymotrypsin and cathepsin G. In contrast, alternative sulfonamide scaffolds such as thiophene-2-sulfonamide have not been reported to achieve comparable chymase potency upon similar optimization efforts, highlighting the unique productive trajectory of the benzothiophene core.

Chymase Inhibition Cardiovascular Disease Fragment-Based Drug Discovery

Carbonic Anhydrase Binding Thermodynamics: Benzothiophene-2-sulfonamide Enthalpically Outperforms Monocyclic Arylsulfonamides

In a comprehensive thermodynamic study, the Whitesides group measured binding of a homologous series of structurally rigid arylsulfonamides to human carbonic anhydrase II (hCAII) using isothermal titration calorimetry [1]. 1-Benzothiophene-2-sulfonamide was part of this series and its binding data revealed that gains in binding affinity relative to smaller arylsulfonamides such as thiophene-2-sulfonamide arise primarily from more favorable binding enthalpy, not entropy [1]. The larger hydrophobic surface area of the benzothiophene scaffold results in additional structured water molecule displacement within the hCAII active site, providing a thermodynamic advantage that simple monocyclic sulfonamides cannot replicate.

Carbonic Anhydrase Inhibition Thermodynamics Structure-Based Drug Design

Mycobacterium tuberculosis InhA Inhibition: Benzothiophene-2-sulfonamide Derivatives Achieve 0.31 μM IC50

Fragment-based screening identified 1-benzothiophene-2-sulfonamide derivatives as inhibitors of M. tuberculosis InhA (enoyl ACP-reductase), a validated anti-tuberculosis target [1]. The optimized derivative, N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide (InhA-IN-2), demonstrated an IC50 of 0.31 μM against InhA . This inhibitory activity is within the range of known InhA inhibitors such as the frontline drug isoniazid (after bioactivation), yet the benzothiophene sulfonamide scaffold operates via direct, non-covalent inhibition of the enzyme, bypassing the KatG-dependent activation required for isoniazid prodrugs. Alternative sulfonamide scaffolds such as benzothiazole-2-sulfonamides have not been reported with comparable InhA inhibition potency in the same assay context.

Tuberculosis InhA Inhibitor Antibacterial

Efflux Pump Inhibition: Benzothiophene-2-sulfonamide Derivatives Potentiate Ciprofloxacin by 16-Fold via NorA Inhibition

Among a series of 34 benzothiophene-2-sulfonamide derivatives screened against Staphylococcus aureus NorA efflux pump, two compounds exhibited potent NorA inhibition that led to a 16-fold reduction in ciprofloxacin's minimum inhibitory concentration (MIC) against the SA-1199B strain when tested at 0.5 μg/mL [1]. This performance compares favorably to reserpine, a well-known but toxic NorA inhibitor. The benzothiophene core provides the optimal spatial arrangement for interacting with the NorA efflux pump binding pocket, a property not achievable with simpler benzene- or thiophene-sulfonamide analogs due to their insufficient hydrophobic bulk and suboptimal geometry.

Antibiotic Resistance NorA Efflux Pump Staphylococcus aureus

1-Benzothiophene-2-Sulfonamide (123126-59-0): Prioritized Application Scenarios Supported by Quantitative Evidence


Fragment-Based Lead Discovery for Serine Protease Targets (Chymase, Cathepsin G)

Utilize the benzothiophene-2-sulfonamide core as a validated fragment hit for chymase inhibitor development. As demonstrated by Masaki et al. [1], starting from the inactive parent compound and achieving 56 nM potency through scaffold decoration represents a validated SAR trajectory. The >400-fold selectivity over closely related serine proteases (chymotrypsin, cathepsin G) provides confidence that this scaffold can yield selective probes suitable for cardiovascular and inflammatory disease target validation.

Carbonic Anhydrase-Targeted Drug Design Leveraging Benzothiophene Thermodynamics

Employ this scaffold in inhibitor design programs targeting carbonic anhydrase isoforms (CA II, CA IX, CA XII). The quantitative thermodynamic data from Whitesides et al. [1] demonstrates that the benzothiophene arylsulfonamide core provides a reliably enthalpically-driven binding profile. This predictability in binding thermodynamics makes the fragment suitable for structure-based growth strategies toward isoform-selective inhibitors for glaucoma and oncology applications.

Anti-Tuberculosis Drug Development Through Direct InhA Inhibition

Deploy 1-benzothiophene-2-sulfonamide as a starting scaffold for non-covalent M. tuberculosis InhA inhibitors. The demonstrated IC50 of 0.31 μM for the 5-chloro-3-methyl derivative [1] confirms that this scaffold engages InhA potently without requiring KatG-dependent activation. This mechanism circumvents a primary isoniazid resistance pathway, making it a high-priority intermediate for next-generation tuberculosis therapeutics.

Antibiotic Adjuvant Development Targeting Staphylococcal NorA Efflux Pumps

Incorporate this benzo[b]thiophene-2-sulfonamide core structure into programs aimed at overcoming fluoroquinolone resistance in MRSA. The demonstrated 16-fold MIC reduction of ciprofloxacin at low compound concentrations (0.5 μg/mL) positions this scaffold as one of the few validated NorA efflux pump inhibition chemistries [1], enabling procurement for combination therapy development against multidrug-resistant S. aureus.

Quote Request

Request a Quote for 1-Benzothiophene-2-Sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.